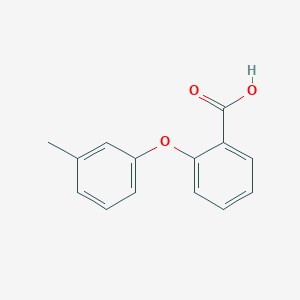

2-(3-Methylphenoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNYWMNWRYXWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284543 | |

| Record name | 2-(3-methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-04-1 | |

| Record name | NSC37594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Methylphenoxy Benzoic Acid

Strategies for the Regiospecific Synthesis of the 2-(3-Methylphenoxy)benzoic Acid Core Structure

The creation of the diaryl ether linkage is a critical step in the synthesis of this compound. Several methods have been developed to achieve this with high regiospecificity.

Ullmann Condensation and Modified Protocols for Aryl Ether Linkage Formation

The Ullmann condensation is a classic and widely utilized method for forming aryl ether bonds. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol (B47542). wikipedia.org In the synthesis of this compound, this would involve the reaction of a 2-halobenzoic acid with m-cresol.

Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The copper catalyst can be used in various forms, including copper metal, copper salts, or copper (I) oxide. wikipedia.orgmdpi.comnih.gov The mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Over the years, significant modifications have been made to the Ullmann condensation to improve its efficiency and expand its substrate scope. Modern protocols often employ soluble copper catalysts supported by ligands, such as diamines, picolinic acid, or N,N-dimethylglycine, which can facilitate the reaction under milder conditions. wikipedia.orgnih.govorganic-chemistry.org The use of these ligands has made the copper-based cross-coupling a more attractive method for both academic and industrial applications. mdpi.com For instance, a study on the synthesis of a related compound, 3-methyl-2-(4-methylphenoxy)benzoic acid, utilized an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol. nih.gov

| Reaction | Reactants | Catalyst/Conditions | Key Features |

| Traditional Ullmann Condensation | Aryl Halide, Phenol | Copper (metal or salt), High Temperature (>200°C) | Harsh conditions, often requires stoichiometric copper. wikipedia.orgnih.gov |

| Modified Ullmann Condensation | Aryl Halide, Phenol | Soluble Copper Catalyst, Ligands (e.g., diamines, picolinic acid) | Milder reaction conditions, improved yields and functional group tolerance. wikipedia.orgnih.gov |

Nucleophilic Aromatic Substitution Approaches in Phenoxybenzoic Acid Synthesis

Nucleophilic aromatic substitution (SNA) offers an alternative pathway for the synthesis of diaryl ethers like this compound. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of phenoxybenzoic acids, the nucleophile is typically a phenoxide, and the leaving group is a halogen or another suitable group on the benzoic acid ring.

The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group significantly activates the ring towards nucleophilic attack. wikipedia.orglibretexts.org This is because these groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

While simple aryl halides are generally unreactive towards nucleophilic substitution, activated aryl halides can react readily. libretexts.org For the synthesis of this compound, starting with a 2-halobenzoic acid that has an activating group would be beneficial. Recent advancements have also explored the use of transition-metal π-acid catalysts, such as those based on ruthenium, to facilitate SNAr reactions on even electron-neutral and electron-rich halobenzenes. nih.gov

Alternative Synthetic Routes and Precursor Utilization (e.g., phthalide (B148349) reactions)

Alternative synthetic strategies can also be employed, sometimes starting from different precursors. One such approach could involve the use of phthalide. Phthalide itself can be synthesized from various starting materials, including the reduction of phthalic anhydride (B1165640) or the bromination of o-toluic acid followed by hydrolysis. orgsyn.org

A potential route to this compound could involve the reaction of a suitably substituted phthalide derivative. For example, a reaction sequence could be designed where a phthalide is opened to reveal a 2-hydroxymethylbenzoic acid derivative, which could then be further manipulated. Another possibility involves the reaction of phthalic anhydride with 4-aminobenzoic acid to form 4-(1,3-dioxoisoindolin-2-yl) benzoic acid, which can then undergo further transformations. f1000research.com More advanced methods for phthalide synthesis include palladium-catalyzed arylation of aldehydes with organoboronic acids and electrochemical C(sp³)–H lactonization of 2-alkylbenzoic acids. organic-chemistry.org

Derivatization and Functionalization Strategies of this compound

Once the core structure of this compound is obtained, it can be further modified to create a variety of derivatives with potentially new properties.

Carboxylic Acid Moiety Modifications (e.g., amide and ester formation)

The carboxylic acid group is a versatile functional handle that can be readily converted into other functional groups, most notably esters and amides.

Esterification is a common transformation, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. cutm.ac.in This reaction is often performed using the alcohol as the solvent to drive the equilibrium towards the product. cutm.ac.in

Amide formation can be accomplished through several methods. One direct approach involves the condensation of the carboxylic acid with an amine, which can be mediated by various reagents. rsc.org For instance, titanium tetrachloride (TiCl4) has been shown to be an effective mediator for the one-pot synthesis of amides from carboxylic acids and amines. nih.gov Another method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an amine. f1000research.com Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also widely used to facilitate amide bond formation under mild conditions. nih.gov

| Derivative | Reagents | Reaction Type |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Esterification cutm.ac.in |

| Amides | Amine, Condensing Agent (e.g., TiCl₄, EDC) or conversion to Acyl Chloride | Amidation f1000research.comnih.govnih.gov |

Aromatic Ring Substitutions and Side-Chain Elaboration

The two aromatic rings of this compound offer sites for further functionalization through electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents will govern the position of new substituents. The carboxylic acid group is a deactivating meta-director, meaning it will direct incoming electrophiles to the meta position on the benzoic acid ring. cutm.ac.inquora.com The phenoxy group is an activating ortho-, para-director.

The methyl group on the phenoxy ring is also a site for potential modification. For example, it can be oxidized to a carboxylic acid group under appropriate conditions. Furthermore, the synthesis can be designed to incorporate different alkyl or functional groups on the aromatic rings from the start. For example, using a substituted benzaldehyde (B42025) in a synthetic route can lead to a variety of flavanone-6-carboxylic acid derivatives. semanticscholar.org It is also possible to convert an ortho-, para-directing alkyl group into a meta-directing ketone through Friedel-Crafts acylation followed by reduction, offering a strategic way to control the substitution pattern. masterorganicchemistry.com

Green Chemistry Approaches in this compound Synthesis

The increasing emphasis on sustainable chemical manufacturing has driven the development of greener synthetic routes for a wide array of chemical compounds, including this compound. Traditional methods for synthesizing diaryl ethers, such as the Ullmann condensation, often necessitate harsh reaction conditions, including high temperatures, long reaction times, and the use of high-boiling point organic solvents, which pose environmental and safety concerns. In response, several green chemistry approaches have been explored to mitigate these issues, focusing on the use of alternative energy sources, eco-friendly catalysts and solvents, and catalyst-free systems.

One of the most promising green methodologies applicable to the synthesis of this compound is the use of microwave irradiation. researchgate.net Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, increase product yields, and often allows for reactions to be conducted in the absence of a solvent (dry media) or in greener solvents like water. researchgate.netfip.org For the synthesis of substituted 2-phenoxybenzoic acids, microwave-assisted Ullmann condensation has been successfully employed, offering a significant improvement over classical heating methods. researchgate.net This technique promotes efficient heat transfer directly to the reacting molecules, leading to a rapid and uniform temperature increase that can accelerate the reaction rate significantly. researchgate.net

Another key area of green innovation in the synthesis of diaryl ethers is the development and use of advanced, recyclable catalysts. Copper-based nanoparticles, for instance, have emerged as highly efficient catalysts for Ullmann-type C-O coupling reactions. rsc.orgrsc.org These nanocatalysts offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. Furthermore, they can often be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. The synthesis of these copper nanoparticles can also be achieved through green methods, for example, by using plant extracts as reducing and capping agents. mdpi.com

Ultrasound-assisted synthesis is another alternative energy source that has been applied to the formation of diaryl ethers. Sonication can induce acoustic cavitation, which generates localized high temperatures and pressures, leading to an enhancement of reaction rates and yields. In some cases, ultrasound has been shown to facilitate the synthesis of diaryl ethers even in the absence of a catalyst.

The table below summarizes various green synthetic approaches that could be applied to the synthesis of this compound, based on methodologies developed for structurally similar compounds.

| Methodology | Catalyst/Promoter | Solvent | Energy Source | Key Advantages | Reaction Conditions (Example) | Yield (Example) | Reference |

|---|---|---|---|---|---|---|---|

| Microwave-Assisted Ullmann Condensation | Copper sulfate | Dry media (or water with pyridine) | Microwave Irradiation | Rapid reaction times, high yields, reduced solvent usage. | 2-chlorobenzoic acid, phenol, K2CO3, pyridine, Cu (3% by weight), 2.4 h. | High | researchgate.net |

| Copper Nanoparticle Catalysis | CuO nanoparticles | Dimethyl sulfoxide (B87167) (DMSO) | Conventional Heating | Recyclable catalyst, high efficiency. | Phenols and aryl halides, KOH/Cs2CO3, ~100 °C. | Good to excellent | rsc.org |

| Ligand-Free Ullmann Condensation | CuI or CuII species | Deep Eutectic Solvent (e.g., Choline chloride-based) | Conventional Heating | Avoids toxic ligands, recyclable solvent and catalyst. | Aryl halides and alcohols, K2CO3, 80 °C, 6 h. | Up to 98% | nih.gov |

| Ultrasound-Assisted Synthesis | None (catalyst-free) | Not specified | Sonication | Mild conditions, catalyst-free, good to excellent yields. | Phenols and activated fluoroarenes, 58 °C. | Good to excellent |

Elucidation of Molecular and Crystal Structures of 2 3 Methylphenoxy Benzoic Acid and Analogs

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 2-(3-Methylphenoxy)benzoic acid is not extensively detailed in available literature, comprehensive studies on its close analogs, such as 3-Methyl-2-(4-methylphenoxy)benzoic acid and 2-(3-Methoxyphenoxy)benzoic acid, provide significant insights into the expected molecular conformation and crystal lattice parameters.

In the analog 3-Methyl-2-(4-methylphenoxy)benzoic acid, the molecule exhibits a nearly perpendicular conformation. nih.goviucr.org The dihedral angle between the benzoic acid ring and the phenoxy ring is reported to be 86.7(9)°. nih.goviucr.org This significant twist is a common feature in 2-phenoxybenzoic acid derivatives, arising from steric hindrance between the two aromatic systems. Similarly, in 2-(3-Methoxyphenoxy)benzoic acid, the two benzene (B151609) rings are oriented at a dihedral angle of 69.6(3)°. nih.govresearchgate.net These studies confirm that the molecules are not planar, a crucial factor influencing their packing in the solid state.

Crystallographic data for these analogs are typically collected at specific temperatures, and the unit cell dimensions define the repeating unit of the crystal. For instance, 2-(3-Methoxyphenoxy)benzoic acid crystallizes in the orthorhombic space group Pbca. researchgate.net

Table 1: Crystallographic Data for Analogs of this compound

| Compound Name | Formula | Crystal System | Space Group | Dihedral Angle (°) |

|---|---|---|---|---|

| 3-Methyl-2-(4-methylphenoxy)benzoic acid iucr.org | C₁₅H₁₄O₃ | Monoclinic | P2₁/c | 86.7(9) |

| 2-(3-Methoxyphenoxy)benzoic acid researchgate.net | C₁₄H₁₂O₄ | Orthorhombic | Pbca | 69.6(3) |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound and its analogs is governed by a hierarchy of intermolecular interactions, ranging from strong hydrogen bonds to weaker, non-covalent forces.

Carboxylic Acid Dimerization and its Influence on Crystal Packing

A predominant and structurally defining feature of this compound and related carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding. stackexchange.com The carboxylic acid groups of two adjacent molecules interact via strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov This robust supramolecular synthon is consistently observed in the crystal structures of 2-phenoxybenzoic acid iucr.orgresearchgate.net, 3-Methyl-2-(4-methylphenoxy)benzoic acid nih.goviucr.org, and 2-(3-Methoxyphenoxy)benzoic acid. nih.govresearchgate.net

In the crystal structure of 2-phenoxybenzoic acid, the O···O distance in the dimer is 2.651(2) Å. iucr.org For 3-Methyl-2-(4-methylphenoxy)benzoic acid, the dimer is formed through pairwise O—H⋯O hydrogen bonds with an O···O distance of 2.6497(14) Å. nih.gov This dimerization effectively creates larger, less polar building blocks which then assemble into the final crystal lattice. The stability and predictability of this hydrogen-bonding pattern make it a cornerstone of crystal engineering for this class of compounds.

C-H···π and Weak Intermolecular Interactions

Beyond the primary carboxylic acid dimerization, the extended crystal structure is stabilized by a network of weaker intermolecular interactions. Among these, C-H···π interactions play a significant role. researchgate.net These interactions involve a C-H bond, typically from an aromatic ring, acting as a hydrogen bond donor and the electron-rich π-system of an adjacent aromatic ring acting as the acceptor.

Polymorphism and Co-crystallization Phenomena in 2-Phenoxybenzoic Acid Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences, as different polymorphs can exhibit distinct physical properties. 2-Phenoxybenzoic acids are known to be conformationally flexible molecules, which suggests a propensity for polymorphism. iucr.org They are isosteres of anthranilic acids, many of which are known to be polymorphic. nih.goviucr.org

Research into analogs provides evidence of this phenomenon. For example, studies on 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of a related anti-inflammatory drug, revealed the existence of multiple polymorphic forms and a cocrystal salt. rsc.org The polymorphism in this system was attributed to the molecule's conformational flexibility. rsc.org Similarly, 2,6-dimethoxybenzoic acid has been reported to crystallize in at least three different polymorphic forms, which are classified as both conformational and synthon polymorphs. mdpi.com

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same lattice, is another important aspect of crystal engineering for these compounds. A study on the structurally similar o-toluic acid and o-chlorobenzoic acid resulted in the formation of a 1:1 co-crystal where the methyl and chloro groups were disordered. rsc.org This highlights the potential for creating new solid forms of 2-phenoxybenzoic acid derivatives with tailored properties through co-crystallization techniques.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. It is particularly useful for studying systems that are not amenable to single-crystal X-ray diffraction, such as microcrystalline powders or amorphous solids. It can also provide information that is complementary to diffraction data.

For 2-phenoxybenzoic acid and its derivatives, ssNMR, particularly using cross-polarization magic-angle spinning (CP/MAS) techniques, can be employed to probe the local environment of specific nuclei, such as ¹³C. The number of distinct signals in a ¹³C CP/MAS spectrum corresponds to the number of crystallographically inequivalent carbon atoms in the asymmetric unit of the crystal. rsc.org This makes ssNMR a valuable tool for identifying different polymorphs, as they will often have different numbers of molecules in their asymmetric unit or different molecular conformations, leading to distinct ssNMR spectra. rsc.org While specific ssNMR studies on this compound are not prominently reported, the technique is widely applied to characterize the solid forms of related organic molecules, including coordination polymers involving benzenedicarboxylates, to confirm structural details determined by diffraction methods. rsc.org

Computational Chemistry and in Silico Investigations of 2 3 Methylphenoxy Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory (DFT), Hartree-Fock (HF)) for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic properties and preferred three-dimensional arrangement (conformation) of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed for this purpose.

DFT and HF calculations are used to optimize the molecular geometry of benzoic acid derivatives, predicting bond lengths and angles that are often in close agreement with experimental data from X-ray diffraction. niscpr.res.inniscpr.res.inresearchgate.net These methods also elucidate the electronic landscape of the molecule. For instance, analysis of the Molecular Electrostatic Potential (MEP) can identify electron-rich and electron-deficient regions, which are crucial for predicting intermolecular interactions. niscpr.res.inresearchgate.net

Furthermore, these calculations provide access to the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. niscpr.res.inijsr.net For related benzoic acid derivatives, DFT approaches have been successfully used to determine these and other parameters, providing a theoretical basis for their physical and chemical properties. researchgate.net While Hartree-Fock is a foundational method, DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular properties. niscpr.res.inijsr.netnih.gov

Table 1: Key Parameters from Quantum Chemical Calculations on Benzoic Acid Derivatives

| Parameter | Method | Basis Set | Significance | Reference |

|---|---|---|---|---|

| Optimized Geometry | DFT/B3LYP, HF | 6-311++G(d,p) | Predicts stable 3D conformation, bond lengths, and angles. | niscpr.res.in |

| HOMO-LUMO Gap | DFT | - | Indicates chemical reactivity and electronic stability. | niscpr.res.inijsr.net |

| Molecular Electrostatic Potential (MEP) | DFT, HF | - | Maps electron density to predict sites for electrophilic and nucleophilic attack. | niscpr.res.inresearchgate.net |

| Thermodynamic Properties | DFT/B3LYP | 6-31G(d,p) | Calculates entropy, enthalpy, and specific heat capacity. | ijsr.net |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations reveal static properties, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules, offering powerful insights into conformational flexibility and the influence of the surrounding environment, such as a solvent.

For molecules like 2-(3-Methylphenoxy)benzoic acid, which possess rotatable bonds, MD simulations can explore the potential energy surface to identify different stable conformers and the transitions between them. nih.govwustl.edu Such studies on related flexible molecules have shown that even in solution, a molecule may exist as a dynamic equilibrium of a few predominant conformers. wustl.edu These simulations rely on force fields, such as GAFF (General Amber Force Field) or OPLS (Optimized Molecular Potential for Liquid Simulation), to describe the interactions between atoms. nih.gov

MD is also instrumental in studying solvation effects. The interaction between a solute like benzoic acid and various solvents can significantly alter its behavior and properties, including crystal growth and morphology. rsc.org Simulations can quantitatively reproduce how different solvents modify the crystal habit by analyzing the interactions at specific crystal faces, helping to understand and control the crystallization process. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Derivatives of benzoic acid have been investigated as ligands for various protein targets. In these studies, the ligand is placed into the binding site of the target protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. A more negative score typically indicates a more favorable interaction.

For example, a benzoic acid derivative was docked into the active site of carbonic anhydrase II, showing a highly favorable binding energy of -9.4 kcal/mol and suggesting its potential as an inhibitor. niscpr.res.inresearchgate.net In other work, various benzoic acid derivatives were screened in silico for their potential activity against the main protease of SARS-CoV-2. nih.gov Similarly, in silico studies supported by experimental results have shown that benzoic acid derivatives can act as binders for enzymes like cathepsins B and L, which are involved in protein degradation pathways. nih.gov These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Examples of Molecular Docking Studies with Benzoic Acid Derivatives

| Ligand Type | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|---|

| Benzoic Acid Derivative | Carbonic Anhydrase II | 3FFP | -9.4 | Potential as a potent inhibitor. | niscpr.res.inresearchgate.net |

| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | - | - | Identification of potential antiviral candidates. | nih.gov |

| Benzoic Acid Derivatives | Cathepsin B, Cathepsin L | - | - | Putative binders and modulators of the proteostasis network. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties, known as descriptors, that correlate with activity, QSAR models can predict the efficacy of new, unsynthesized molecules.

The process involves calculating a wide range of descriptors for each molecule, which can be electronic (e.g., HOMO/LUMO energies), physicochemical (e.g., logP), or structural. nih.gov Statistical techniques such as multiple linear regression or machine learning algorithms are then used to build a mathematical model. nih.gov

QSAR studies have been applied to compounds structurally related to this compound. For instance, a QSAR analysis on 2-methoxyphenols investigated their activity as COX-2 inhibitors, finding correlations between biological activity and specific electronic descriptors. nih.gov The predictive power of a QSAR model is evaluated by its ability to accurately estimate the activity of a "test set" of compounds that were not used in creating the model. pharmacophorejournal.com This predictive analytics approach is invaluable for prioritizing which new derivatives to synthesize and test, thereby accelerating the drug discovery process. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is another key strategy in computer-aided drug design. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target and exert its activity. researchgate.netijper.org

This model can be generated based on the structure of a known active ligand or the binding site of a target protein. Once developed, the pharmacophore serves as a 3D query to search large virtual databases of chemical compounds, a process known as virtual screening. ijper.org This allows for the rapid identification of diverse molecules that possess the required features and are therefore likely to be active.

Hits from a virtual screen are typically subjected to further filtering, including molecular docking to refine their binding pose and predict affinity, followed by ADMET (Absorption, Distribution, Metabolism, Elimination, Toxicity) analysis to assess their drug-like properties. ijper.org This multi-stage virtual screening approach has been successfully used to discover novel inhibitors for various targets, including kinases and PD-1/PD-L1. ijper.orgnih.gov For compounds related to this compound, this methodology could be employed to discover novel ligands with potentially improved or new biological activities.

Pharmacological Activity and Biological Mechanisms of Action

Kappa Opioid Receptor Antagonism and Related Studies

The kappa opioid receptor (KOR) is a key target in the central nervous system for the development of treatments for depression, anxiety, and addiction. Antagonists of this receptor have shown promise in preclinical studies. nih.govnih.gov Derivatives of the 2-(3-Methylphenoxy)benzoic acid structure are among the scaffolds investigated for this activity.

Research into a series of N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogues has identified a derivative featuring the 3-methylphenoxy moiety as a highly potent and selective KOR antagonist. This specific analogue demonstrated a strong binding affinity for the kappa opioid receptor, with a Ke value of 0.17 nM.

Furthermore, this compound exhibited significant selectivity for the KOR over other opioid receptors. It was found to be 77-fold more selective for the kappa receptor compared to the mu-opioid receptor (MOR) and 771-fold more selective when compared to the delta-opioid receptor (DOR). This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

| Compound | Ke (nM) at KOR | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |

| 3-Methylphenoxy analogue (11e) | 0.17 | 77-fold | 771-fold |

This table presents the binding affinity and selectivity of a key derivative.

The antagonist activity of KOR ligands is confirmed through various in vitro and in vivo models. In vitro functional assays, such as the [35S]GTPγS binding assay, are utilized to determine whether a compound that binds to the receptor acts as an agonist or an antagonist. For KOR antagonists, these assays typically demonstrate that the compound can effectively block the signaling cascade initiated by a known KOR agonist.

In vivo studies in animal models are crucial for confirming the therapeutic potential of these antagonists. nih.gov For instance, KOR antagonists are evaluated for their ability to reverse the effects of KOR agonists in models of pain, such as the acetic acid-induced writhing assay and the formalin test. nih.gov Successful antagonism in these models provides evidence of the compound's efficacy in a physiological context. nih.gov While specific in vivo data for this compound itself is not detailed, related compounds have demonstrated efficacy in such preclinical models, validating the therapeutic strategy of KOR antagonism. nih.govnih.gov

Antimicrobial and Antibiofilm Properties

Beyond its neurological applications, the phenoxybenzoic acid scaffold has been explored for its antimicrobial capabilities. Derivatives have shown activity against a range of bacterial and fungal pathogens, making them a subject of interest in the search for new anti-infective agents.

Derivatives of phenoxymethyl benzoic acid have demonstrated notable antibacterial activity. Studies on related thioureide structures revealed efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netamazonaws.com Specifically, activity has been observed against Staphylococcus aureus and Pseudomonas aeruginosa, two pathogens frequently associated with hospital-acquired infections. researchgate.netamazonaws.com

The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for these compounds. For P. aeruginosa, MIC values for related compounds have been reported to range from 31.5 µg/mL to 250 µg/mL. researchgate.netamazonaws.com Against Gram-positive bacteria like S. aureus, the MIC values ranged from 62.5 µg/mL to 1000 µg/mL, indicating that the antibacterial potency can be significantly influenced by the specific chemical substitutions on the core molecule. researchgate.netamazonaws.com

| Bacterial Strain | MIC Range (µg/mL) for Related Derivatives |

| Pseudomonas aeruginosa | 31.5 - 250 |

| Staphylococcus aureus | 62.5 - 1000 |

This table summarizes the Minimum Inhibitory Concentration (MIC) ranges of related compounds against key bacterial strains. researchgate.netamazonaws.com

In addition to antibacterial properties, derivatives of the parent compound have shown potent antifungal activity. researchgate.net Research has highlighted a particularly strong effect against planktonic fungal cells, with MIC values ranging from 15.6 µg/mL to 62.5 µg/mL. researchgate.netamazonaws.com This indicates a high level of efficacy against susceptible fungal species like Candida albicans and Aspergillus niger. researchgate.net Studies on other benzoic acid esters have also confirmed their potential as antifungal agents, with MICs against Candida albicans strains being recorded at levels such as 128 µg/mL for active analogues. nih.gov

The mechanisms by which benzoic acid derivatives exert their antimicrobial effects can be multifaceted. One proposed mechanism involves the disruption of fundamental cellular processes. For some related benzoic acid inhibitors, research suggests they may function by inhibiting the interaction between the bacterial RNA polymerase (RNAP) and the sigma (σ) factor, which is essential for the initiation of transcription. By preventing the formation of the RNAP holoenzyme, these compounds can effectively halt bacterial growth.

Furthermore, these compounds can combat biofilms, which are structured communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. osti.gov The anti-biofilm action can occur through several mechanisms, including the inhibition of initial bacterial adhesion to surfaces, interference with cell-to-cell signaling pathways (quorum sensing), or the disruption of the mature biofilm matrix. mdpi.commdpi.comnih.gov By preventing biofilm formation or degrading existing structures, these agents can render bacteria more susceptible to antimicrobial treatments and host immune responses. nih.gov

Antiproliferative and Anticancer Activities

Scientific literature detailing the antiproliferative and anticancer activities of this compound is not available. Research into its specific effects on cancer cells, including cytotoxicity, apoptosis induction, and molecular targets, has not been published.

There is no available data from published studies on the cytotoxicity of this compound in any cancer cell lines. Consequently, a data table of its cytotoxicity profile cannot be compiled.

No studies were found that investigated the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells. The mechanisms by which it might affect programmed cell death or cell proliferation remain uninvestigated.

There is no information available in the scientific literature regarding the molecular targets or signaling pathways in cancer biology that may be affected by this compound.

Anti-inflammatory Potential and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of this compound have not been reported in the available scientific literature.

No research data could be found on the effects of this compound on the production or activity of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).

There are no published studies that describe the modulation of any inflammatory pathways by this compound.

Investigation of Other Reported Biological Activities (e.g., anticonvulsant, antisickling)

Searches for anticonvulsant properties of this compound did not yield any specific studies on this molecule. However, the broader class of benzoic acid derivatives has been a subject of interest in epilepsy research. For instance, various substituted benzoic acid compounds have been synthesized and evaluated for their potential to control seizures. The general approach in this area of research involves modifying the structure of benzoic acid to enhance its ability to cross the blood-brain barrier and interact with neuronal targets to reduce hyperexcitability. These studies often involve screening in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Without direct experimental data, the anticonvulsant potential of this compound remains undetermined.

Similarly, there is no specific evidence to suggest that this compound possesses antisickling activity. Research into chemical agents that can inhibit the polymerization of hemoglobin S (HbS), the pathological hallmark of sickle cell disease, has explored a variety of small molecules. Some benzoic acid derivatives have been investigated in this context. The therapeutic strategy aims to find compounds that can stabilize the soluble form of hemoglobin or interfere with the aggregation of deoxygenated HbS, thereby preventing the characteristic sickling of red blood cells. The potential for this compound to act as an antisickling agent is currently unknown.

Exploration of Potential for Nonsense Suppression and Messenger RNA (mRNA) Decay Modulation

There is no available research linking this compound to nonsense suppression. Nonsense suppression is a therapeutic strategy aimed at overcoming premature termination codons (PTCs) that arise from nonsense mutations in the genetic code. These mutations lead to the production of truncated, non-functional proteins. The goal of nonsense suppression is to encourage the ribosomal machinery to read through these PTCs, allowing for the synthesis of a full-length, functional protein. Compounds that have been investigated for this purpose, such as Ataluren, are structurally distinct from this compound. nih.gov The capacity of this compound to influence this process has not been reported.

Furthermore, no studies have been found that investigate the role of this compound in the modulation of messenger RNA (mRNA) decay. The stability of mRNA molecules is a critical control point in gene expression. The degradation of mRNA, or mRNA decay, is a highly regulated process that ensures the appropriate levels of proteins are produced within a cell. Certain cis-acting elements within the mRNA sequence, such as AU-rich elements (AREs), can target mRNAs for rapid decay. The cellular machinery that recognizes these elements and promotes deadenylation and subsequent degradation is complex. There is currently no scientific basis to suggest that this compound interacts with any components of the mRNA decay pathway.

Based on a comprehensive search of available scientific literature, specific detailed research applications and advanced analytical methodologies for the compound This compound are not well-documented. The provided outline requests in-depth information, including detailed research findings and data tables, on a range of analytical techniques applied specifically to this compound.

Extensive searches for methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), spectrophotometric methods, and their applications in pharmacokinetic and metabolite profiling for this compound did not yield specific validated methods, research findings, or data tables.

While general analytical principles for related compounds like benzoic acid and other phenoxybenzoic acid derivatives are widely published, the strict requirement to focus solely on This compound prevents the inclusion of this broader data. Generating content for the requested outline would require specific studies and validated analytical data that are not present in the accessible literature. Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided structure and content requirements for this particular chemical compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3-Methylphenoxy)benzoic acid?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, a Suzuki-Miyaura coupling between 3-methylphenol derivatives and a boronic acid-functionalized benzoic acid precursor is widely used . Microwave-assisted synthesis (e.g., dry media reactions) may enhance reaction efficiency and yield .

- Key Steps : (i) Protection/deprotection of functional groups (e.g., carboxylic acid); (ii) optimization of coupling conditions (catalyst, solvent, temperature); (iii) purification via recrystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC/LC-MS : For purity assessment and quantification of residual solvents or byproducts .

- NMR Spectroscopy : and NMR to confirm substituent positions and integration ratios .

- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1680–1700 cm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) are recommended for hygroscopic samples .

Advanced Research Questions

Q. How can computational methods aid in predicting the physicochemical properties of this compound?

- Approach :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry, calculate vibrational frequencies, and analyze electronic properties (e.g., HOMO-LUMO gaps) .

- Solubility Prediction : COSMO-RS or Hansen solubility parameters to guide solvent selection for crystallization .

- Software Tools : Gaussian, ORCA, or Materials Studio for simulations .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in NMR coupling constants may arise from dynamic processes (e.g., rotational isomerism).

- Solutions :

- Variable-temperature NMR to probe conformational changes.

- X-ray crystallography for unambiguous structural determination (e.g., SHELXL refinement) .

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Process Optimization :

- Catalyst Screening : Pd-based catalysts (e.g., PdCl) for Suzuki coupling efficiency .

- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and adjust stoichiometry .

- Workflow : Pilot-scale trials with Design of Experiments (DoE) to identify critical parameters (pH, temperature) .

Q. What advanced spectroscopic techniques characterize intermolecular interactions in solid-state forms?

- Techniques :

- PXRD : Differentiate polymorphs or co-crystals.

- Solid-State NMR : Probe hydrogen bonding and π-π stacking.

- TGA-DSC : Assess thermal stability and phase transitions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.